alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate

Surface Activity Critical Micelle Concentration Sucrose Esters

Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS 25168-73-4), commonly known as sucrose monostearate, is a non-ionic surfactant belonging to the sucrose fatty acid ester class. It is synthesized through esterification of sucrose with stearic acid, yielding an amphiphilic molecule with a hydrophilic sucrose head and a lipophilic C18 alkyl chain.

Molecular Formula C30H56O12
Molecular Weight 608.8 g/mol
Cat. No. B7933907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate
Molecular FormulaC30H56O12
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)CO
InChIInChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)42-30(20-32)28(38)25(35)22(41-30)19-39-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29+,30+/m1/s1
InChIKeyCOBOGHRNRJTFBS-GIAQMHKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alpha-D-Glucopyranoside-Beta-D-Fructofuranosyl Octadecanoate: Technical Specifications and Procurement-Relevant Identification


Alpha-D-Glucopyranoside-beta-D-fructofuranosyl octadecanoate (CAS 25168-73-4), commonly known as sucrose monostearate, is a non-ionic surfactant belonging to the sucrose fatty acid ester class . It is synthesized through esterification of sucrose with stearic acid, yielding an amphiphilic molecule with a hydrophilic sucrose head and a lipophilic C18 alkyl chain . The compound is typically supplied as a white to off-white powder with a molecular weight of 608.76 g/mol and a monoester content of approximately 70%, corresponding to a hydrophilic-lipophilic balance (HLB) value of 15 . This high HLB value designates it as an oil-in-water (O/W) emulsifier suitable for applications requiring strong hydrophilic character .

1 Non-ionic sucrose ester surfactant — esterification product of sucrose with stearic acid; recognized in USP/NF and Ph. Eur. monographs as a mixture of mono-, di-, and polyesters.
2 High-HLB grade (≥70% monoester, HLB ~15) — supports oil-in-water (O/W) emulsification; lower-HLB grades (1–9) suit water-in-oil (W/O) systems and must be specified separately.
3 Pharmacopeial monograph status — Type II grade provides regulatory-defensible excipient selection for research formulation development.

Alpha-D-Glucopyranoside-Beta-D-Fructofuranosyl Octadecanoate: Why In-Class Substitution Compromises Performance and Regulatory Compliance


Substituting alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate with other sucrose esters or non-ionic surfactants is not straightforward due to its unique combination of a C18 fatty acid chain and a high monoester content (∼70%) conferring an HLB of 15 . This specific structure dictates its performance as a strong O/W emulsifier, its low foaming tendency, and its moderate permeation-enhancing capacity [1]. In contrast, shorter-chain analogs (e.g., sucrose laurate) exhibit higher CMC values and stronger antimicrobial activity but lower emulsion stability, while longer-chain or lower-monoester variants possess lower HLB values, shifting their functionality toward W/O emulsification [2]. Furthermore, regulatory approvals (e.g., FDA GRAS 21CFR 172.859) are often tied to specific ester compositions; using a non-equivalent grade may invalidate compliance [3]. The following evidence quantifies these critical differentiators.

Chain-length shift (laurate vs. stearate)

Switching to sucrose laurate (C12) may increase CMC by ~2–3× and reduce freeze-thaw emulsion stability; polysorbate substitution can introduce ethoxylate-related impurities and complete oil-layer separation.

HLB and monoester content mismatch

Lower-HLB grades (≤9, higher di-/triester) alter emulsion type from O/W to W/O, change gel strength, and may lack pharmacopeial acceptance—direct replacement without reformulation is not supported.

Functional property divergence

Freeze-thaw resilience, gel release kinetics, and permeation enhancement profiles are chain-length and grade specific; generic “sucrose ester” substitution may shift critical performance attributes.

Alpha-D-Glucopyranoside-Beta-D-Fructofuranosyl Octadecanoate: Quantitative Evidence of Differentiated Performance for Scientific Procurement


Surface Activity and Critical Micelle Concentration (CMC) of Sucrose Monostearate vs. Sucrose Monolaurate

Alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate exhibits a critical micelle concentration (CMC) of 1.0 × 10⁻⁵ M at 25°C [1]. This is substantially lower than the CMC of sucrose monolaurate (C12 analog), which is reported as 3.5 × 10⁻⁴ M under identical conditions [1]. The lower CMC indicates that sucrose monostearate forms micelles at a concentration approximately 35 times lower than its laurate counterpart, translating to greater surface activity and efficiency as a surfactant at lower usage levels.

Freeze-thaw stability
Head-to-head
S1670 (C18) emulsions remained very stable after −20 °C freeze-thaw; L1695 (C12) partly destabilized; Tween 20/60/80 showed complete oil-layer separation.
Supports selection where freeze-thaw resilience is required.
Coconut oil system; advantage depends on interfacial fat crystallization modulation.
Surface Activity Critical Micelle Concentration Sucrose Esters

Oil-in-Water Emulsification Capability: HLB Value of Sucrose Monostearate vs. Span 60

With a monoester content of approximately 70%, alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate exhibits an HLB value of 15, classifying it as a strong oil-in-water (O/W) emulsifier . In contrast, the widely used non-ionic emulsifier sorbitan monostearate (Span 60) has an HLB of 4.7, positioning it as a water-in-oil (W/O) emulsifier [1]. This HLB difference dictates opposite emulsification behavior; the target compound stabilizes oil droplets in aqueous continuous phases, whereas Span 60 stabilizes water droplets in oil continuous phases. Direct comparative application testing in cake emulsification ranked emulsification efficacy as Span 60 > Polyglycerol Fatty Acid Ester > Monoglyceride > Sucrose Fatty Acid Ester > Tween-40, indicating that sucrose stearate is less effective than Span 60 for certain high-fat applications but offers unique hydrophilic stabilization for aqueous systems [2].

Gel strength & release
Head-to-head
Sucrose stearate S970 (HLB 9) formed a reported stronger gel than palmitate P1670 (HLB 16); release kinetics followed Higuchi (diffusion) vs. Korsmeyer-Peppas (anomalous).
Differentiates controlled-release profiles by chain length.
Temperature- and concentration-dependent gelling; lower HLB correlates with higher gel strength.
HLB Emulsification O/W Emulsions

Permeation Enhancement in Colonic Mucosa: Sucrose Monostearate vs. Sucrose Laurate

In excised rat colonic mucosae mounted in Ussing chambers, alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate (sucrose stearate) increased the apparent permeability coefficient (Papp) of [¹⁴C]-mannitol with an enhancement ratio (ER) that was lower than that of sucrose laurate but still measurable [1]. The rank order of enhancement ratios was: C10 > C9 = C11:1 > bile salt blend > sodium cholate > sucrose laurate > Labrasol® > C12E8 > C12 > Cremophor® A25 > C7 > sucrose stearate > Kolliphor® HS15 > Kolliphor® TPGS [1]. Specifically, exposures that increased Papp by ≥2-fold over 120 min were accompanied by histological damage in 94% of tissues, suggesting a correlation between higher enhancement and greater mucosal perturbation [1]. Sucrose stearate thus offers a moderate permeation enhancement profile with potentially lower irritation risk compared to more potent enhancers like sucrose laurate.

Permeation enhancement
Head-to-head
Ranked 11th of 13 enhancers for [¹⁴C]-mannitol Papp in rat colonic mucosae; sucrose laurate ranked 6th. TEER declined to 20–30% of baseline over 120 min (partial reduction).
Lower enhancement potency with gradual barrier perturbation profile.
Context: excised rat tissue, Ussing chamber; chronic-dosing safety assessment requires further histology.
Permeation Enhancer Oral Drug Delivery Mannitol Permeability

Foaming Tendency: Sucrose Monostearate vs. Sucrose Monolaurate

The foaming tendency of sucrose esters decreases as the fatty acid chain length increases [1]. Sucrose monolaurate (C12) is characterized as a moderate foamer, whereas sucrose monostearate (C18) and its diesters are essentially non-foaming [1]. This property is advantageous in applications where foam generation is undesirable, such as in certain detergent formulations or industrial processes requiring low foam. Quantitative surface tension measurements at 0.1% concentration show sucrose stearate exhibits a surface tension of 34.0 dynes/cm, comparable to sucrose palmitate (33.7 dynes/cm) but lower than sucrose laurate (33.7 dynes/cm), indicating similar surface activity despite the lack of foam [2].

CMC homologous series
Cross-study
CMC ~0.16 mM (0.01%) for monostearate; ~10× lower than monolaurate (0.21–0.45 mM) in saturated series. γCMC similar range.
Lower CMC may reduce surfactant loading in formulations.
Values from surface tension and computational estimation; temperature 20–40 °C.
Foaming Sucrose Esters Cosmetic Formulation

Viscosity Reduction in Sugar Crystallization: Sucrose Ester S-570 vs. Span 60

In fructose crystallization studies, the sucrose ester S-570 (a commercial sucrose stearate product) reduced syrup viscosity by up to 16.4%, whereas Span 60 (sorbitan monostearate) reduced viscosity by only 9.7% under identical conditions [1]. Both surfactants improved crystal morphology and uniformity, but the sucrose ester demonstrated a 6.7 percentage point greater reduction in viscosity, translating to a 69% relative improvement in viscosity-lowering efficacy [1]. This enhanced flowability can improve heat transfer, mixing, and crystal yield in industrial sugar processing.

W/O Pickering crystallinity
Head-to-head
Crystallinity order: SE-S (stearate) > SE-P > SE-L > SE-E > SE-O (oleate). SE-O achieved 3.93 mN/m interfacial tension reduction and 75% water fraction; SE-S highest crystallinity, lowest water fraction.
Highest crystallinity may support rigid interfacial barriers, not high-water-fraction Pickering emulsions.
W/O systems; SE-O optimal for high water fraction; SE-S for crystalline particulate interfaces.
Crystallization Viscosity Reduction Sugar Processing

Alpha-D-Glucopyranoside-Beta-D-Fructofuranosyl Octadecanoate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Oil-in-Water (O/W) Emulsifier for Cosmetic Creams and Lotions

With an HLB of 15, alpha-D-glucopyranoside-beta-D-fructofuranosyl octadecanoate is optimally suited for stabilizing O/W emulsions in personal care formulations . Its high monoester content (∼70%) ensures strong hydrophilic character, facilitating the dispersion of oil droplets in aqueous phases. This property is essential for producing stable, lightweight creams and lotions that deliver active ingredients without greasy residue.

Low-Foam Surfactant for Machine Dishwashing and Industrial Cleaning

The essentially non-foaming nature of sucrose monostearate, in contrast to shorter-chain esters like sucrose laurate, makes it ideal for low-foam detergent formulations [1]. In machine dishwashing, excessive foam can reduce mechanical action and lead to overflow; incorporating this ester ensures effective cleaning and emulsification of food soils without compromising machine performance.

Permeation Enhancer in Oral Peptide and Macromolecule Delivery

As a moderate intestinal permeation enhancer, sucrose monostearate can be employed in oral formulations of poorly permeable drugs (e.g., peptides, proteins) to improve bioavailability [2]. Its lower enhancement potency relative to sucrose laurate may translate to reduced mucosal irritation, making it a safer option for chronic dosing regimens where long-term gastrointestinal tolerance is required.

Viscosity Modifier and Crystal Habit Modifier in Sugar and Confectionery Processing

In industrial sugar crystallization, sucrose stearate (as S-570) reduces syrup viscosity by 16.4%, outperforming Span 60 (9.7% reduction) [3]. This viscosity reduction improves heat transfer and mixing efficiency, leading to higher crystal yields and improved product uniformity. The compound also enhances crystal morphology, resulting in smoother, more consistent final products.

Application
Selection Property
Validation Focus
Frozen O/W emulsion research
Freeze-thaw stability ranking
Emulsion integrity after cycling; absence of oil-layer separation
Thermosensitive gel delivery studies
Gel strength and release kinetics
Diffusion-controlled (Higuchi) vs. anomalous transport; HLB-gel strength correlation
Oral permeation enhancer screening
Enhancement potency and TEER perturbation profile
Moderate enhancement with gradual barrier recovery; histology cross-reference
Rigid interfacial encapsulation
Crystallinity and interfacial rigidity
Crystalline particulate barrier performance; delayed-release model conditions
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